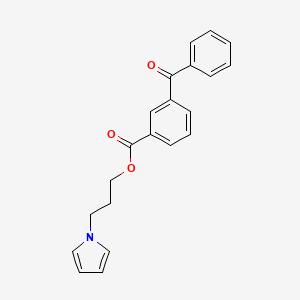![molecular formula C20H23FN2O B12580291 2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide CAS No. 630116-50-6](/img/structure/B12580291.png)
2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a 2-fluorophenyl group and an acetamide moiety linked to an m-tolyl group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Linking the m-Tolyl Group: The final step involves coupling the m-tolyl group to the acetamide moiety, which can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with specific receptors and enzymes.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide involves its interaction with molecular targets such as dopamine receptors. It acts as an agonist at the dopamine D4 receptor, influencing various signaling pathways and potentially modulating neurological functions . The compound’s structure allows it to bind with high affinity to these receptors, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide: This compound is structurally similar but contains a pyridinyl group instead of a fluorophenyl group.
4-(2-Fluorophenyl)piperazin-1-yl derivatives: These compounds share the fluorophenyl-piperazine core but differ in their additional substituents.
Uniqueness
2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high affinity for dopamine D4 receptors sets it apart from other similar compounds, making it a valuable tool in neuropharmacological research.
Properties
CAS No. |
630116-50-6 |
|---|---|
Molecular Formula |
C20H23FN2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H23FN2O/c1-15-5-4-6-17(13-15)22-20(24)14-23-11-9-16(10-12-23)18-7-2-3-8-19(18)21/h2-8,13,16H,9-12,14H2,1H3,(H,22,24) |
InChI Key |
FYWPKEHMBJSBIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B12580208.png)
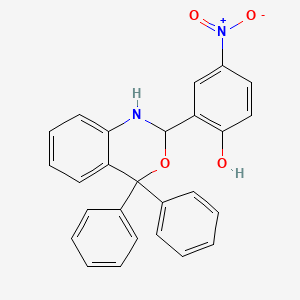
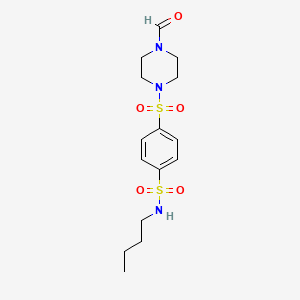
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
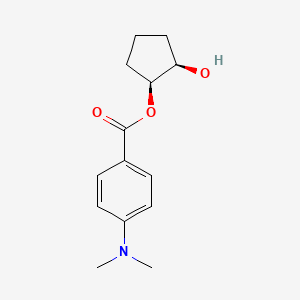

![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
![1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one](/img/structure/B12580244.png)
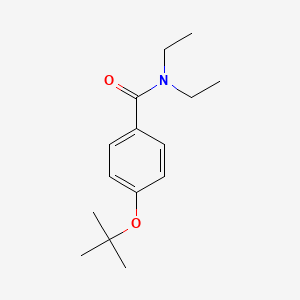
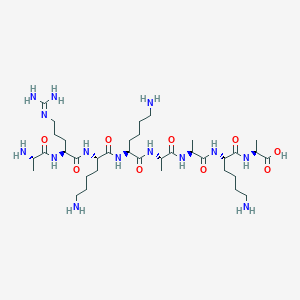
![2-Pyridinamine, 3-(benzo[b]thien-3-ylmethoxy)-](/img/structure/B12580256.png)
![3-Buten-2-one, 3-[hydroxy(4-nitrophenyl)methyl]-](/img/structure/B12580276.png)

